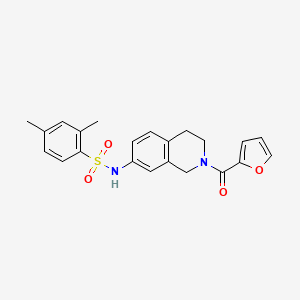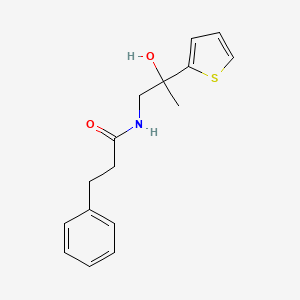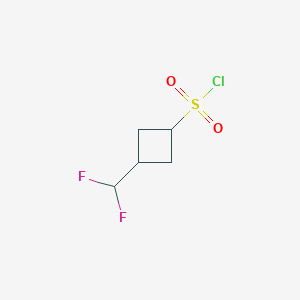![molecular formula C10H13N3O4S B2639625 1-[(4-Nitrophenyl)sulfonyl]piperazine CAS No. 403825-44-5](/img/structure/B2639625.png)
1-[(4-Nitrophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C10H13N3O2 . Its molecular weight is 207.2291 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(4-Nitrophenyl)sulfonyl]piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-[(4-Nitrophenyl)sulfonyl]piperazine” is 1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 .
Physical And Chemical Properties Analysis
“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
- Wu Qi (2014) synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, investigating their antibacterial activities. This research found that specific derivatives exhibited better antibacterial activities at certain concentrations against various pathogens (Wu Qi, 2014).
Adenosine Receptor Antagonists
- A study by T. Borrmann et al. (2009) designed and synthesized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. They discovered A2B adenosine antagonists with subnanomolar affinity and high selectivity, useful in therapeutic applications (Borrmann et al., 2009).
Cancer Cell Inhibition
- C. Ananda Kumar et al. (2007) investigated 1-benzhydryl-sulfonyl-piperazine derivatives for their effectiveness in inhibiting breast cancer cell proliferation. The study found significant inhibitory activity in certain derivatives (Kumar et al., 2007).
Antiplasmodial Activity
- Research by D. Martyn et al. (2010) identified two piperazine sulfonamides with activity against Plasmodium falciparum, contributing to the development of antimalarial drugs (Martyn et al., 2010).
Anticancer Evaluation
- Kostyantyn Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with a piperazine substituent. The study indicated promising anticancer properties in specific compounds (Turov, 2020).
Fluorescent Probes
- Y. L. Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide probe based on 7-nitro-1,2,3-benzoxadiazole amine attached to a piperazine-based naphthalimide scaffold, contributing to biological and pathological studies (Pak et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The use of “1-[(4-Nitrophenyl)sulfonyl]piperazine” and related compounds in mitigating cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth is a promising area of future research . This compound could potentially be used to mitigate radiation side effects in brain tumor patients undergoing radiotherapy .
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZLJILNEOVKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)



![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)
![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)
amine](/img/structure/B2639554.png)
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2639559.png)


![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)
![tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate](/img/structure/B2639564.png)